![molecular formula C12H17NO4S2 B1418458 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 1096977-62-6](/img/structure/B1418458.png)

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Overview

Description

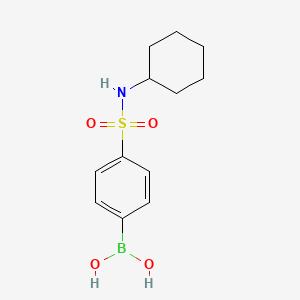

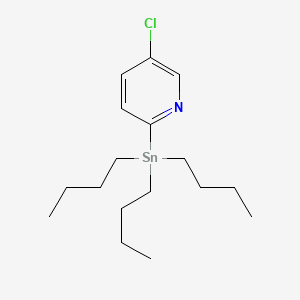

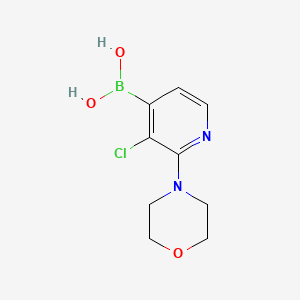

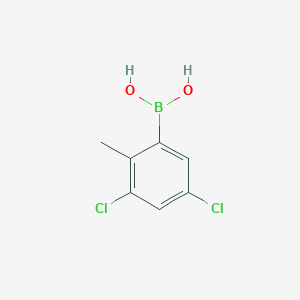

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H17NO4S2. It has a molecular weight of 303.40 .

Molecular Structure Analysis

The molecular structure of 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a sulfonyl group linked to a 2,6-dimethylpiperidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.40 and its molecular formula is C12H17NO4S2 . Additional physical and chemical properties such as boiling point and storage conditions are not provided in the available sources .Scientific Research Applications

Photodegradation in Crude Oil Components

Research by Andersson and Bobinger (1996) explored the photodegradation of various methylated benzothiophenes in aqueous solutions, which is relevant to understanding the behavior of crude oil components like 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid in marine environments after oil spills. The study found that the principal degradation pathway involves oxidation of methyl groups to carboxylic acids and oxidation of the sulfur atom, leading to 2-sulfobenzoic acid as a product Andersson and Bobinger, 1996.

Synthesis of Heterocyclic Sulfonyl Derivatives

Cremlyn, Swinbourne, and Yung (1981) described the synthesis of various sulfonyl chlorides and derivatives, including compounds structurally related to 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid. Their work detailed the conversion of sulfonyl chlorides into a range of amides, hydrazides, and azides, providing insight into potential synthetic pathways and chemical transformations of similar compounds Cremlyn, Swinbourne, & Yung, 1981.

Synthesis of Thiophene Amphiphilic Surfactant

You Yi (2006) synthesized a novel thiophene gemini surfactant with a Schiff base, starting from dimethyl thiophene-2,5-dicarboxylate, which shares the thiophene moiety with 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid. This study demonstrates the application of thiophene derivatives in the creation of new amphiphilic molecules with potential uses in surfactants and related fields You Yi, 2006.

Aromatization in Organic Chemistry

Adib et al. (2015) conducted a study on the aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, showcasing a novel oxidation-aromatization process. This research highlights the utility of thiophene derivatives in advanced organic synthesis techniques, which could be applicable to compounds like 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid Adib et al., 2015.

Organic Sensitizers for Solar Cell Applications

Kim et al. (2006) developed novel organic sensitizers, including those with thiophene units, for solar cell applications. The study illustrates the potential of thiophene-based compounds in renewable energy technology, indicating possible research applications for 3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid derivatives Kim et al., 2006.

Safety And Hazards

properties

IUPAC Name |

3-(2,6-dimethylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-8-4-3-5-9(2)13(8)19(16,17)10-6-7-18-11(10)12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTJFVJVDXRQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=C(SC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)